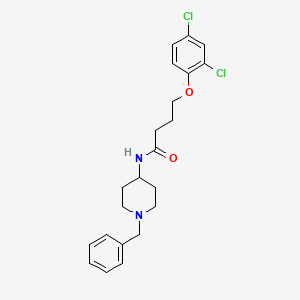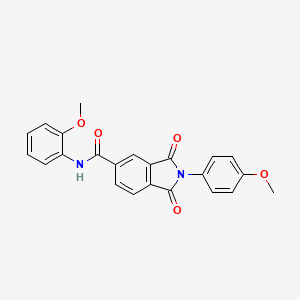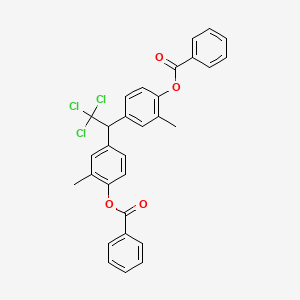![molecular formula C18H18N2O4 B11111002 4-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B11111002.png)
4-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]benzoic acid is an organic compound with a complex structure that includes a benzoic acid moiety, a hydrazone linkage, and a dimethylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]benzoic acid typically involves the following steps:
Formation of the hydrazone linkage: This step involves the reaction of 2,6-dimethylphenoxyacetic acid with hydrazine to form the hydrazone intermediate.
Coupling with benzoic acid derivative: The hydrazone intermediate is then reacted with a suitable benzoic acid derivative under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to a hydrazine derivative.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
4-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]benzoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound could be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 4-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The hydrazone linkage and aromatic rings may allow the compound to interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 2,4-dimethoxy-: This compound has a similar benzoic acid moiety but different substituents on the aromatic ring.
Benzoic acid, 4-methyl-: Another similar compound with a methyl group on the benzoic acid ring.
Uniqueness
4-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H18N2O4 |
|---|---|
Molecular Weight |
326.3 g/mol |
IUPAC Name |
4-[(E)-[[2-(2,6-dimethylphenoxy)acetyl]hydrazinylidene]methyl]benzoic acid |
InChI |
InChI=1S/C18H18N2O4/c1-12-4-3-5-13(2)17(12)24-11-16(21)20-19-10-14-6-8-15(9-7-14)18(22)23/h3-10H,11H2,1-2H3,(H,20,21)(H,22,23)/b19-10+ |
InChI Key |
NRJYPKQACNNDJL-VXLYETTFSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N/N=C/C2=CC=C(C=C2)C(=O)O |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NN=CC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl S-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]cysteinate](/img/structure/B11110922.png)
![N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2,3-dihydro-1,4-benzodioxin-6-amine](/img/structure/B11110923.png)


![(3E)-N-[4-(diethylamino)benzyl]-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}butanamide](/img/structure/B11110954.png)
![6-[(2E)-2-(3,5-diiodo-2-methoxybenzylidene)hydrazinyl]-N-(4-nitrophenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11110961.png)
![N-(2-Oxo-2-{2-[(Z)-1-(3,4,5-trimethoxyphenyl)methylidene]hydrazino}ethyl)-2,2-diphenylacetamide](/img/structure/B11110969.png)
![4-(3-Methoxy-4-prop-2-ynoxyphenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B11110992.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-2-(cyclopent-1-en-1-yloxy)acetohydrazide](/img/structure/B11110996.png)
![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide](/img/structure/B11111008.png)
![N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-4-methylbenzamide](/img/structure/B11111016.png)
![7-(4-piperidin-1-yl-1,2,5-oxadiazol-3-yl)-3-oxa-2,4,6-triaza-7-azonia-8-azanidabicyclo[3.3.0]octa-1,4,6-triene](/img/structure/B11111022.png)
![N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2,4-dimethoxybenzohydrazide](/img/structure/B11111027.png)
